Cas no 26847-00-7 (2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole)

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole is a heterocyclic compound featuring a chloro-substituted cycloheptathiazole core. This structure combines a seven-membered cycloheptane ring fused with a thiazole moiety, offering unique reactivity and steric properties. The chlorine atom at the 2-position enhances its utility as an intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems or pharmacologically active molecules. Its rigid framework and electron-withdrawing chloro group make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s stability and defined stereochemistry further support its application in medicinal chemistry and materials science research. Proper handling under inert conditions is recommended due to potential sensitivity.
2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole structure
26847-00-7 structure
Product Name:2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole
CAS No:26847-00-7
MF:C8H10ClNS
MW:187.689699649811
CID:5979550
PubChem ID:9942345
Update Time:2025-05-30

2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
    • 4H-Cycloheptathiazole, 2-chloro-5,6,7,8-tetrahydro-
    • 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole
    • 2-Chloro-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole
    • 26847-00-7
    • EN300-1255027
    • AKOS012240378
    • Inchi: 1S/C8H10ClNS/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2
    • InChI Key: KAEIHGMOPYMKAZ-UHFFFAOYSA-N
    • SMILES: ClC1SC2CCCCCC=2N=1

Computed Properties

  • Exact Mass: 187.0222482g/mol
  • Monoisotopic Mass: 187.0222482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 1.262±0.06 g/cm3(Predicted)
  • Boiling Point: 307.5±45.0 °C(Predicted)
  • pka: 1.95±0.20(Predicted)

2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole Pricemore >>

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2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole Related Literature

Additional information on 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole

2-Chloro-4H,5H,6H,7H,8H-Cycloheptad1,3Thiazole (CAS No. 26847-00-7): A Comprehensive Overview

2-Chloro-4H,5H,6H,7H,8H-Cycloheptad1,3thiazole, a compound with the CAS registry number 26847-00-7, is a fascinating molecule that has garnered attention in various scientific domains. This compound belongs to the class of cycloheptathiophene derivatives, which are known for their unique structural properties and potential applications in materials science and pharmacology. Recent advancements in synthetic methodologies have enabled researchers to explore its synthesis and characterization in greater depth.

The molecular structure of 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole is characterized by a seven-membered ring system containing sulfur atoms at positions 1 and 3. The presence of a chlorine substituent at position 2 introduces electronic and steric effects that influence its reactivity and stability. This compound has been synthesized through various routes, including cyclization reactions of appropriate thioamide precursors under controlled conditions. The synthesis of such compounds often requires precise control over reaction conditions to achieve high yields and purity.

Recent studies have highlighted the potential of cycloheptathiophene derivatives in the field of optoelectronics. The unique electronic properties of these compounds make them promising candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. For instance, researchers have reported that 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole exhibits favorable charge transport characteristics and photoluminescence properties. These findings suggest that it could serve as a building block for advanced functional materials.

In addition to its electronic properties, 2-chloro-4H,5H,6H,7H,8H-cycloheptad1,3thiazole has also been investigated for its biological activity. Preliminary studies indicate that this compound may exhibit anti-inflammatory and antioxidant properties. These bioactive traits make it a potential candidate for further exploration in drug discovery programs. However, additional research is required to fully understand its pharmacokinetics and toxicity profile.

The synthesis and characterization of cycloheptathiophene derivatives have been facilitated by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These tools provide detailed insights into the molecular structure and conformational preferences of the compound. For example, X-ray crystallographic studies of 2-chloro-4H,5H,…

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